2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde
Description
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring bromine (Br), fluorine (F), and a trifluoromethyl (-CF₃) group at the 2-, 3-, and 6-positions of the aromatic ring, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde moiety, promoting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while bromine and fluorine modulate solubility and metabolic stability .
Properties
IUPAC Name |
2-bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-7-4(3-14)5(8(11,12)13)1-2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALUMDQXUJOZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Formylation of Substituted Benzene Derivatives
Bromo-Fluoro-Trifluoromethylbenzene as a Precursor
The most direct route involves functionalizing pre-halogenated benzene rings. For example, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) serves as a critical intermediate. In a Grignard-mediated formylation, magnesium turnings activate the bromide, enabling nucleophilic attack on trimethyl borate to generate a boronic acid. Subsequent oxidation or hydrolysis introduces the aldehyde moiety.
Reaction conditions for this step typically require:
Hydrolysis of Polyhalogenated Toluenes
High-Pressure Hydrolysis
A patented method hydrolyzes 2-(trifluoromethyl)dichlorotoluene using C1–C4 fatty acids and their alkali metal salts. Under 0.3–0.78 MPa pressure and 150–190°C, chlorine atoms are replaced by hydroxyl groups, which are further oxidized to aldehydes. This one-pot reaction simplifies purification but requires specialized equipment for high-pressure conditions.
Table 1: Industrial Hydrolysis Parameters
| Parameter | Value |
|---|---|
| Temperature | 150–190°C |
| Pressure | 0.3–0.78 MPa |
| Catalyst | C1–C4 fatty acid/salt |
| Yield | >80% |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium catalysts enable coupling between bromo-fluoro-trifluoromethylbenzene and aldehyde-containing boronic acids. For instance, tetrakis(triphenylphosphine)palladium(0) facilitates the reaction between 1-bromo-3-fluoro-5-trifluoromethylbenzene and benzaldehyde-derived boronic acids in THF at 80°C.
Table 2: Cross-Coupling Optimization
| Condition | Effect on Yield |
|---|---|
| Catalyst Loading (0.02 mmol) | Increases yield to 57% |
| Temperature >70°C | Accelerates coupling rate |
| Aqueous Na2CO3 | Stabilizes boronic acid |
Comparative Analysis of Synthetic Routes
Efficiency vs. Scalability
Purity and Byproduct Management
Industrial methods prioritize gas-liquid separation to remove HF and HCl byproducts. Laboratory-scale reactions use aqueous workups and column chromatography, though yields drop to 7% in sensitive cases.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.
- Synthesis of Fluorinated Compounds : The compound can be utilized in the synthesis of various fluorinated products, which are essential in drug discovery and development. For example, it has been involved in the preparation of bioactive pyranosides and oligonucleotide therapeutics that are crucial for modern medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound acts as a building block for potential drug candidates.
- Targeting Specific Enzymes : The compound's structure allows it to interact with molecular targets such as enzymes or receptors, modulating their activity. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug design targeting various diseases including cancer and inflammatory conditions .
- Case Study on Drug Development : Research has indicated that derivatives of this compound can be synthesized to act as phosphodiesterase inhibitors, which are important for treating conditions like psoriasis and dermatitis .
Material Science
The compound is also employed in the production of specialty chemicals and materials that exhibit high thermal stability and resistance to degradation.
- Polymeric Materials : Its application in developing superior polymeric materials highlights its significance in material science, particularly for applications requiring enhanced durability and performance under extreme conditions.
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals | Essential for creating complex organic molecules |
| Medicinal Chemistry | Building block for drug candidates | Targets specific enzymes/receptors |
| Material Science | Production of specialty chemicals | High thermal stability and resistance |
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include halogenated benzaldehydes with variations in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Key Properties of Structural Analogues
Reactivity and Electronic Effects
- Trifluoromethyl Position : In 2-Bromo-5-(trifluoromethyl)benzaldehyde, the -CF₃ group at position 5 (meta to aldehyde) creates a less sterically hindered environment compared to the target compound’s -CF₃ at position 6 (para). This difference impacts reaction rates in palladium-catalyzed couplings, where para-substituted derivatives may exhibit slower kinetics due to steric clashes .
- Halogen vs. Methyl/Chloro : The chloro substituent in 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde provides stronger electron withdrawal than fluorine, accelerating electrophilic aromatic substitution. However, the methyl group at position 4 offsets this by donating electrons, reducing overall reactivity compared to the target compound .
- Functional Group Influence: The hydroxyl group in 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde enhances solubility in polar solvents (e.g., water or ethanol) but introduces instability under oxidative conditions, limiting its utility in reactions requiring anhydrous environments .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP (lipophilicity) compared to hydroxyl- or methyl-containing analogues, favoring membrane permeability in drug design .
- Melting Points : Derivatives with para-substituted -CF₃ (e.g., target compound) generally exhibit higher melting points (~90–120°C inferred) due to symmetrical crystal packing, whereas ortho-substituted analogues (e.g., 4-Bromo-2-(trifluoromethyl)benzaldehyde) show lower melting points .
Biological Activity
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C8H3BrF4O. Its structure includes:
- Bromine (Br) and Fluorine (F) substituents, which enhance its lipophilicity and biological activity.
- A trifluoromethyl (-CF3) group that contributes to its unique electronic properties and stability.
The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group allows for better membrane permeability, while the halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, which may be relevant in therapeutic applications.
- Receptor Binding: It shows promise in binding to various receptors, potentially influencing signaling pathways involved in diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Some derivatives of halogenated benzaldehydes have shown antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Enzyme Modulation: The compound has been studied for its effects on enzymes related to metabolic processes, which could lead to the development of novel therapeutic agents .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Br, F, -CF3 groups | Enzyme inhibition, antimicrobial |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | F, -CF3 group | Antimicrobial activity |
| 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde | Br, F, -CF3 groups | Potential antitumor activity |
Q & A
Q. Why do similar compounds exhibit divergent reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl vs. methyl) hinder catalyst access. Use bulky phosphine ligands (e.g., SPhos) to improve efficiency .
- Electronic Effects : Electron-withdrawing groups (e.g., –CF) slow oxidative addition; adjust catalyst electronic properties (e.g., Pd(OAc) vs. PdCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
